molecular formula C46H66N10O12 B219432 (4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid CAS No. 123218-79-1

(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid

Cat. No.: B219432
CAS No.: 123218-79-1
M. Wt: 951.1 g/mol
InChI Key: LCYJUDYIENTEHZ-BWRLKWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C46H66N10O12 and its molecular weight is 951.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

123218-79-1

Molecular Formula

C46H66N10O12

Molecular Weight

951.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C46H66N10O12/c1-7-27(4)38(54-41(63)31(49)25-68-37(60)24-51-40(62)30(48)22-29-13-9-8-10-14-29)45(67)56-20-12-18-46(56,6)35(57)23-50-43(65)34-15-11-19-55(34)44(66)33(21-26(2)3)53-42(64)32(16-17-36(58)59)52-39(61)28(5)47/h7-15,20,26-28,30-34,38H,1,16-19,21-25,47-49H2,2-6H3,(H,50,65)(H,51,62)(H,52,61)(H,53,64)(H,54,63)(H,58,59)/t27-,28-,30-,31-,32-,33-,34-,38-,46+/m0/s1

InChI Key

LCYJUDYIENTEHZ-BWRLKWQZSA-N

Isomeric SMILES

C[C@@H](C=C)[C@@H](C(=O)N1C=CC[C@]1(C)C(=O)CNC(=O)[C@@H]2C=CCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)NC(=O)[C@H](COC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)N

SMILES

CC(C)CC(C(=O)N1CC=CC1C(=O)NCC(=O)C2(CC=CN2C(=O)C(C(C)C=C)NC(=O)C(COC(=O)CNC(=O)C(CC3=CC=CC=C3)N)N)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)N1CC=CC1C(=O)NCC(=O)C2(CC=CN2C(=O)C(C(C)C=C)NC(=O)C(COC(=O)CNC(=O)C(CC3=CC=CC=C3)N)N)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N

Synonyms

BCPLT
cyclo(Glu-Leu-Pro-Gly-Ser-Ile-Pro-Ala)cyclo((1-5)Phe-Gly)
cyclo(glutamyl-leucyl-prolyl-glycyl-seryl-isoleucyl-prolyl-alanyl)cyclo((1-5)phenylalanyl-glycine)

Origin of Product

United States

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